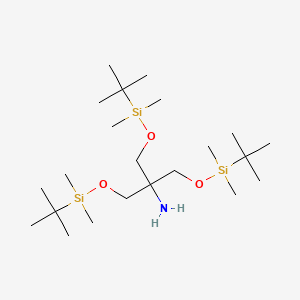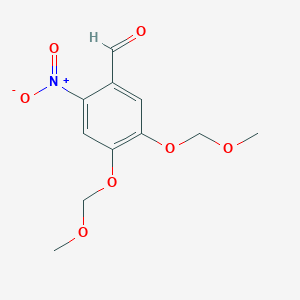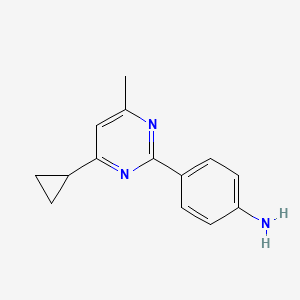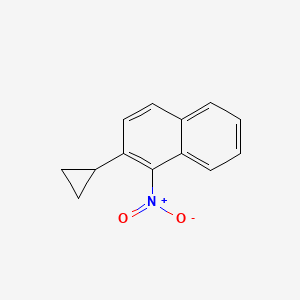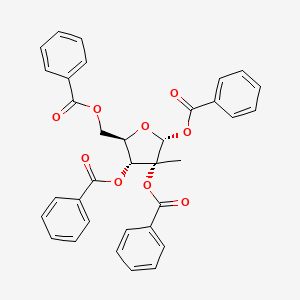
6-Ethylidene-Obeticholic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylidene-Obeticholic Acid is a semi-synthetic bile acid derivative. It is a potent agonist of the farnesoid X receptor, a nuclear receptor highly expressed in the liver and small intestine. This compound has gained significant attention due to its therapeutic applications, particularly in the treatment of primary biliary cholangitis and non-alcoholic steatohepatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylidene-Obeticholic Acid involves a multi-step process. One of the key steps is the isolation of an amide intermediate, which undergoes hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis in a one-pot procedure. This process is efficient and environmentally friendly, achieving high yields with minimal impurities .
Industrial Production Methods: Industrial production of this compound follows a scalable four-step process. This method includes the use of efficient single recrystallization for the final purification, making the work-up procedure more concise and environmentally friendly. The kilogram-scale production can achieve over 70% yield with all impurities controlled below 0.10% .
Chemical Reactions Analysis
Types of Reactions: 6-Ethylidene-Obeticholic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate is used as a selective oxidant.
Reduction: Sodium borohydride and cerous chloride are commonly used reducing agents.
Substitution: Iodoethane is used as a strong nucleophilic reagent.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Scientific Research Applications
6-Ethylidene-Obeticholic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of bile acid derivatives and their interactions with nuclear receptors.
Biology: The compound is studied for its role in regulating bile acid, cholesterol, and glucose metabolism.
Medicine: It is primarily used in the treatment of liver diseases such as primary biliary cholangitis and non-alcoholic steatohepatitis. .
Mechanism of Action
6-Ethylidene-Obeticholic Acid exerts its effects by activating the farnesoid X receptor. This activation reduces the synthesis of bile acids, inflammation, and hepatic fibrosis. The compound also influences the activities of peroxisome proliferator-activated receptor gamma and small heterodimer partner, which play roles in reducing fibrosis from hepatic stellate cells .
Comparison with Similar Compounds
- Chenodeoxycholic Acid
- Lithocholic Acid
- Deoxycholic Acid
- Allocholic Acid
Comparison: 6-Ethylidene-Obeticholic Acid is unique due to its higher potency as a farnesoid X receptor agonist compared to other bile acids. This higher potency makes it more effective in therapeutic applications, particularly in treating liver diseases .
Properties
IUPAC Name |
(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5-/t15-,16-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXXWLPIJNFPHG-ZWVRHZPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)
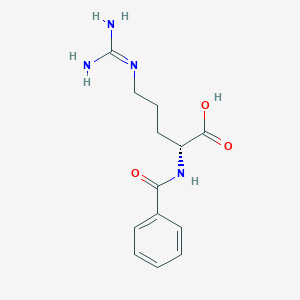

![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)
